Cas no 2155466-83-2 (methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate)

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate
- 2155466-83-2
- EN300-2106534
-
- インチ: 1S/C12H23NO2/c1-11(2,3)7-8-12(10(14)15-4)6-5-9-13-12/h13H,5-9H2,1-4H3
- InChIKey: VCOKRFZJNXYDEZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1(CCCN1)CCC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 213.172878976g/mol
- どういたいしつりょう: 213.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 38.3Ų
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2106534-0.5g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-2106534-0.05g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-2106534-0.25g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-2106534-10.0g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 10g |
$6144.0 | 2023-05-25 | ||
Enamine | EN300-2106534-2.5g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-2106534-10g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-2106534-0.1g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-2106534-1.0g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 1g |
$1429.0 | 2023-05-25 | ||
Enamine | EN300-2106534-5.0g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 5g |
$4143.0 | 2023-05-25 | ||
Enamine | EN300-2106534-1g |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |
2155466-83-2 | 1g |
$914.0 | 2023-09-16 |
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylateに関する追加情報
Introduction to Methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate (CAS No. 2155466-83-2)
Methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate, a compound with the chemical formula C11H20O2, is a significant molecule in the field of pharmaceutical chemistry. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules. This compound is characterized by its methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate backbone, which contributes to its distinct chemical properties and potential applications in drug development.
The CAS No. 2155466-83-2 assigned to this compound ensures its unique identification and distinguishes it from other molecules with similar structures. This standardized numbering system is crucial for researchers and manufacturers to accurately reference and utilize the compound in various scientific and industrial processes.
In recent years, the interest in pyrrolidine derivatives has surged due to their diverse biological activities. Pyrrolidine moieties are frequently found in natural products and pharmacologically active compounds, making them a focal point in medicinal chemistry research. The methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate structure, with its bulky side chain, offers a promising scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The carboxylate group at the 2-position provides a reactive site for further functionalization, enabling chemists to tailor the properties of the resulting compounds for specific applications. This flexibility has made methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate a sought-after intermediate in drug discovery pipelines.
Recent studies have highlighted the importance of pyrrolidine derivatives in addressing various therapeutic challenges. For instance, research has shown that compounds incorporating pyrrolidine scaffolds exhibit potent activity against infectious diseases and inflammatory conditions. The methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate moiety, with its steric hindrance and lipophilic nature, may contribute to improved pharmacokinetic profiles of drug candidates derived from this scaffold.
The synthesis of methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methodologies underscore the compound's significance in modern synthetic chemistry.
In addition to its pharmaceutical applications, methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices could lead to advancements in areas such as aerospace and automotive industries.
The growing body of research on pyrrolidine derivatives underscores the need for high-quality starting materials like methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate. Manufacturers specializing in fine chemicals play a crucial role in providing these compounds to academic institutions and pharmaceutical companies. Ensuring consistent quality and purity is essential for successful research outcomes.
Looking ahead, the future of methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate lies in its integration into innovative drug discovery programs. As computational chemistry techniques advance, virtual screening methods will be increasingly used to identify potential lead compounds derived from this scaffold. This approach will accelerate the development of new therapeutic agents targeting unmet medical needs.
The versatility of methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate as an intermediate makes it a valuable asset in synthetic chemistry laboratories worldwide. Its unique structure and reactivity offer endless possibilities for creating novel bioactive molecules with significant therapeutic potential. Continued research into this compound will undoubtedly yield groundbreaking advancements in medicine and materials science.
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